

synthesis protocol for 2-Methyl-4-(2-methylbenzamido)benzoic acid

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Compound of Interest

Compound Name: 2-Methyl-4-(2-methylbenzamido)benzoic acid

Cat. No.: B158604

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An intermediate in the synthesis of pharmacologically active benzazepine compounds, **2-Methyl-4-(2-methylbenzamido)benzoic acid** is of significant interest to researchers in drug discovery and development.^{[1][2]} This document provides detailed protocols for two common synthesis methods of this compound, along with characterization data.

Synthesis Protocols

Two primary methods for the synthesis of **2-Methyl-4-(2-methylbenzamido)benzoic acid** are outlined below. The first is a direct acylation, while the second is a multi-step process commencing with the synthesis of the key intermediate, 2-Methyl-4-aminobenzoic acid.

Method 1: Direct Acylation of 3-(2-methylbenzoylamino)toluene

This protocol details the synthesis of the target compound from 3-(2-methylbenzoylamino)toluene.^{[3][4]}

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel under a nitrogen atmosphere, dissolve 50.0 g (0.222 mol) of 3-(2-methylbenzoylamino)toluene in 50 mL of dichloromethane.
- **Cooling:** Cool the solution to 3°C.

- Addition of Lewis Acid: Slowly add 88.8 g (0.666 mol) of aluminum chloride over approximately 10 minutes.
- Acylation: While maintaining the temperature between 3-7°C, add 25.2 mL (0.289 mol) of oxalyl chloride dropwise.
- Reaction Monitoring: Stir the reaction mixture at 2-7°C for 5 hours, monitoring for the complete consumption of the starting material.
- Workup:
 - Distill the dichloromethane.
 - Reflux the resulting aqueous suspension for 30 minutes.
 - Cool the mixture to room temperature.
 - Collect the precipitated crystals by filtration and dry at 60°C to obtain the crude product.
- Purification:
 - Dissolve the crude product in 2.5 mol/L aqueous sodium hydroxide solution and wash with toluene.
 - Neutralize the aqueous layer with 6 mol/L hydrochloric acid to precipitate the product.
 - Collect the crystals by filtration and dry at 60°C.
 - Recrystallize the solid from methanol to yield the pure 2-methyl-4-(2-methylbenzoylamino)benzoic acid.[\[3\]](#)[\[4\]](#)

Method 2: Multi-step Synthesis via 2-Methyl-4-aminobenzoic Acid

This alternative synthesis involves the initial preparation of 2-Methyl-4-aminobenzoic Acid, which is then acylated.[\[5\]](#)

Experimental Protocol:

Step 1: Preparation of 2-Methyl-4-aminobenzoic Acid

This intermediate is synthesized from 3-methyl aniline in a three-step process:

- Preparation of 2-Methyl-4-Aminobenzaldehyde:
 - Add phosphorus oxychloride (34.3g) dropwise to N,N-dimethylformamide (60ml) at 0-5°C over 1 hour.
 - Add 3-methyl aniline (20g) and heat the mixture to 60°C for 6 hours.
 - After cooling, add ice water and adjust the pH to 8 with 2M NaOH.
 - Extract the product with ethyl acetate, wash, dry, and evaporate the solvent to obtain 2-methyl-4-aminobenzaldehyde.[\[5\]](#)
- Preparation of 2-Methyl-4-Aminobenzonitrile:
 - To formic acid (100ml), add 2-methyl-4-aminobenzaldehyde (20g), hydroxylamine hydrochloride (15.5g), and sodium formate (23g).
 - Heat the mixture to 100°C for 3 hours.
 - Remove the formic acid under reduced pressure, add water, and filter to obtain 2-methyl-4-aminobenzonitrile.[\[5\]](#)
- Preparation of 2-Methyl-4-Aminobenzoic Acid:
 - Add 2-methyl-4-aminobenzonitrile (10g) to a mixture of ethylene glycol and water, followed by sodium hydroxide (15g).
 - Heat the mixture to 100°C for 6 hours.
 - Cool and adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate 2-methyl-4-aminobenzoic acid.[\[5\]](#)

Step 2: Preparation of **2-Methyl-4-(2-methylbenzamido)benzoic Acid**

- Reaction Setup: Dissolve 10g of 2-methyl-4-aminobenzoic acid in 150ml of acetone and add 8.7g of triethylamine.
- Acylation: Cool the mixture to 0-5°C and slowly add 12.2g of 2-methylbenzoyl chloride, maintaining the temperature at 0-10°C.
- Reaction: Allow the temperature to rise to 30°C and react for 10 hours.
- Workup and Purification: Add ice water, stir, and filter the precipitate. Purify the solid by recrystallization from a mixed solvent of ethyl acetate and ethanol to obtain the final product.
[\[5\]](#)

Quantitative Data Summary

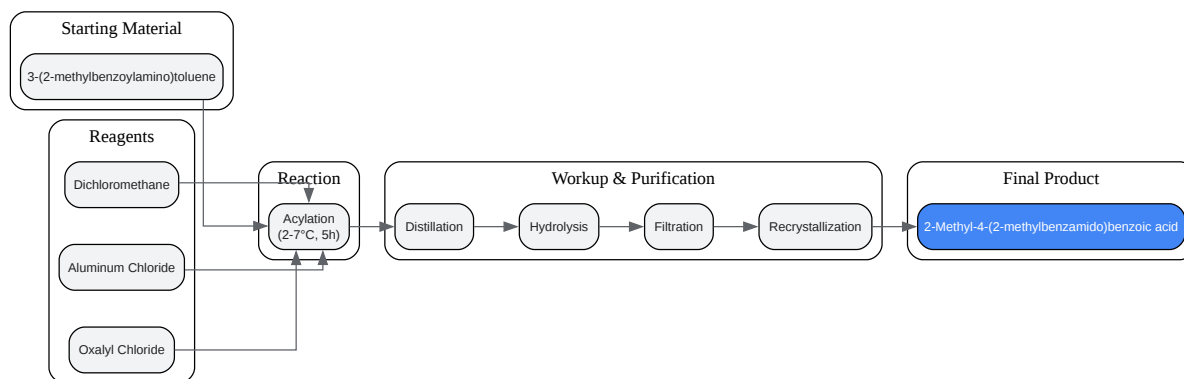
Parameter	Method 1	Method 2
Starting Materials	3-(2-methylbenzoylamino)toluene, Oxalyl chloride	2-Methyl-4-aminobenzoic acid, 2-Methylbenzoyl chloride
Yield	65.8% [3] [4]	93.5% [5]
Purity (HPLC)	99.4% [3] [4]	99.7% [5]
Melting Point	231.3-232.6 °C [3] [4]	Not Specified
Appearance	White powder [3] [4]	White solid [5]

Characterization Data

The structure of the synthesized **2-Methyl-4-(2-methylbenzamido)benzoic acid** was confirmed by ¹H NMR.[\[3\]](#)

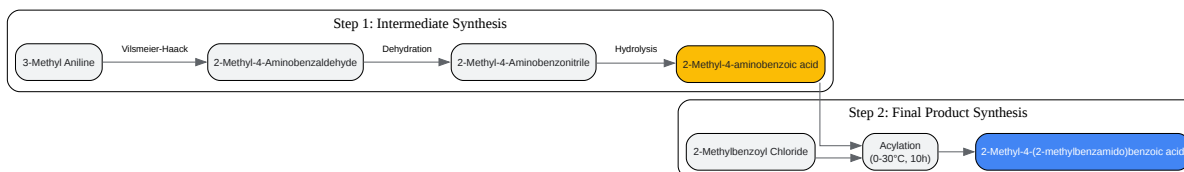
- ¹H NMR (300 MHz, DMSO-d₆): δ=2.39 (3H, s), 2.53 (3H, s), 7.31 (br. t, J=7.1Hz), 7.32 (1H, d, J=7.2Hz), 7.41 (1H, br. t, J=7.2Hz), 7.47 (1H, d, J=7.2Hz), 7.68 (br. d, J=8.2Hz), 7.69 (1H, s), 7.86 (1H, d, J=8.2Hz), 10.50 (1H, s), 12.6 (1H, br. s).[\[3\]](#)

Synthesis Workflow Diagrams



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Caption: Workflow for the synthesis of **2-Methyl-4-(2-methylbenzamido)benzoic acid** via Method 1.



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Caption: Workflow for the multi-step synthesis of **2-Methyl-4-(2-methylbenzamido)benzoic acid** (Method 2).

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